N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo group, a methoxy group, and a benzenesulfonohydrazide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and benzenesulfonohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromo and methoxy groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)aceto hydrazide
- N’-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of both bromo and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13BrN2O3S |
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Molecular Weight |
369.24 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13BrN2O3S/c1-20-12-7-8-14(15)11(9-12)10-16-17-21(18,19)13-5-3-2-4-6-13/h2-10,17H,1H3/b16-10+ |
InChI Key |
MWLIRRXEOAAAOK-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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